Catharanthine (Tartrate)
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Overview
Description
Catharanthine (Tartrate) is a terpene indole alkaloid derived from the medicinal plant Catharanthus roseus, commonly known as Madagascar periwinkle. This compound is a significant precursor in the biosynthesis of the anticancer drugs vinblastine and vincristine. Catharanthine (Tartrate) exhibits various biological activities, including inhibition of voltage-operated calcium channels and potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Catharanthine (Tartrate) can be synthesized through several methods. One notable approach involves the biosynthesis in engineered Pichia pastoris, a type of yeast. This method involves the reconstruction of the biosynthetic pathway in the yeast, leading to the production of catharanthine from simple carbon sources . Another method includes the extraction from Catharanthus roseus, followed by purification and conversion to the tartrate salt .
Industrial Production Methods: Industrial production of catharanthine typically involves large-scale extraction from Catharanthus roseus. The plant material is subjected to processes such as brining, freeze-drying, and smashing. The powdered material is then added to water, and the pH is regulated to facilitate the extraction of catharanthine . Advances in metabolic engineering and synthetic biology are also paving the way for more efficient production methods using microbial systems .
Chemical Reactions Analysis
Types of Reactions: Catharanthine (Tartrate) undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly at the indole nitrogen, can yield a variety of catharanthine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various catharanthine derivatives, which are often used as intermediates in the synthesis of more complex alkaloids like vinblastine and vincristine .
Scientific Research Applications
Catharanthine (Tartrate) has a wide range of applications in scientific research:
Mechanism of Action
Catharanthine exerts its effects primarily by inhibiting voltage-operated calcium channels, which affects cellular calcium homeostasis. This inhibition can lead to reduced blood pressure and heart rate . In cancer cells, catharanthine disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. It also induces autophagy by inhibiting the mTOR pathway, which is crucial for cell survival and proliferation .
Comparison with Similar Compounds
Catharanthine is often compared with other indole alkaloids such as vindoline, vinblastine, and vincristine:
Vindoline: Another precursor in the biosynthesis of vinblastine and vincristine
Vinblastine and Vincristine: These are the final products of the biosynthesis involving catharanthine and vindoline.
Catharanthine’s uniqueness lies in its dual role as a biosynthetic precursor and its own biological activities, such as calcium channel inhibition and potential anticancer properties .
Biological Activity
Catharanthine, an indole alkaloid derived from the plant Catharanthus roseus, is a significant precursor in the biosynthesis of various antitumor agents, including vinblastine and vincristine. This compound exhibits a range of biological activities, particularly in the context of cancer treatment, neuropharmacology, and cellular signaling pathways. This article synthesizes current research findings on the biological activity of catharanthine (tartrate), emphasizing its mechanisms of action, effects on cell viability, and potential therapeutic applications.
Catharanthine exerts its biological effects primarily through its interactions with microtubules and cellular signaling pathways:
- Microtubule Inhibition : Catharanthine binds to tubulin, preventing its polymerization into microtubules. This inhibition disrupts mitotic spindle formation during cell division, leading to cell cycle arrest in metaphase and subsequent apoptosis. Studies indicate that catharanthine has an IC50 value of approximately 60 µg/ml against HCT116 colon cancer cells, demonstrating its potent cytotoxicity .
- Apoptosis and Autophagy : Recent research has shown that catharanthine induces apoptosis in HepG2 liver carcinoma cells through a dose-dependent mechanism. It activates autophagy signaling pathways by upregulating autophagy-related genes such as LC3, Beclin1, and ULK1. Furthermore, catharanthine enhances sirtuin-1 levels while decreasing Akt expression, indicating a shift towards autophagic processes .
- Dopamine Transmission Modulation : Catharanthine has also been studied for its effects on mesolimbic dopamine transmission. It modulates dopamine levels in the brain, which may have implications for treating neuropsychiatric disorders .
Biological Activities
The following table summarizes the key biological activities of catharanthine (tartrate):
Case Study 1: Anticancer Efficacy
A study conducted on HepG2 liver carcinoma cells demonstrated that catharanthine significantly reduced oxidative stress and induced apoptosis. The researchers utilized flow cytometry to assess cell death rates and MTT assays to evaluate cell viability. The findings indicated that catharanthine not only triggers apoptosis but also activates autophagic processes, suggesting a multifaceted approach to combating cancer .
Case Study 2: Neuropharmacology
In a neuropharmacological study, catharanthine was found to influence dopamine transmission in the mesolimbic pathway. This modulation suggests potential therapeutic applications for disorders such as depression and addiction. The study highlights catharanthine's role in altering neurotransmitter levels, which could contribute to its efficacy in treating various neurological conditions .
Properties
Molecular Formula |
C25H30N2O8 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |
InChI |
InChI=1S/C21H24N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+,21-;1-,2-/m01/s1 |
InChI Key |
JYBKPXVXYJDIFX-DBOHFVDDSA-N |
Isomeric SMILES |
CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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